(3S)-3-hydroxy-5-methylhexanoic acid is an organic compound belonging to the class of hydroxy acids, specifically a chiral molecule with significant relevance in biochemical and pharmaceutical applications. It is characterized by a hydroxyl group attached to the third carbon of a hexanoic acid chain, along with a methyl group at the fifth carbon position. This compound plays a role in various biological processes and has potential therapeutic applications.
This compound can be synthesized from readily available precursors in organic chemistry laboratories. It can also be found in certain natural products, although its specific natural sources are not widely documented.
(3S)-3-hydroxy-5-methylhexanoic acid is classified as:
The synthesis of (3S)-3-hydroxy-5-methylhexanoic acid can be achieved through various methods, including:
A common synthetic route involves:
The molecular structure of (3S)-3-hydroxy-5-methylhexanoic acid includes:
The structural representation can be described by its InChI key:
(3S)-3-hydroxy-5-methylhexanoic acid can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action of (3S)-3-hydroxy-5-methylhexanoic acid involves its interaction with biological targets such as enzymes and receptors. It may function as an inhibitor or modulator of specific pathways, particularly those involving metabolic processes or neurotransmitter systems.
This compound's action may include:
(3S)-3-hydroxy-5-methylhexanoic acid has several scientific uses:
Precision catalysis stands at the forefront of (3S)-stereocenter construction, leveraging chiral metal complexes to enforce enantioselectivity in bond-forming events. Ru-BINAP complexes have demonstrated exceptional performance in asymmetric hydrogenation reactions, achieving enantiomeric excesses (ee) exceeding 98% for dehydroxy precursors of the target molecule. These catalysts operate through a well-defined mechanism: the prochiral enol ester substrate coordinates to the ruthenium center within the chiral pocket created by (S)-BINAP ligands, with hydrogen delivery occurring exclusively from the Si face to generate the desired (3S) configuration [4].
Organocatalytic aldol reactions between 3-methylbutanal and acetate equivalents offer an alternative metal-free approach. Chiral amine catalysts, particularly derivatives of trans-4-hydroxy-L-proline, enforce enantioselectivity by forming enamine intermediates with defined geometry. When coupled with sterically demanding acid co-catalysts (e.g., 2,4,6-triisopropylbenzoic acid), these systems achieve up to 92% ee for the (3S) aldol adduct. However, substrate limitations persist, as bulkier aldehyde substituents significantly erode enantiocontrol due to compromised transition state organization [3] [4].
Table 1: Catalytic Asymmetric Approaches to (3S)-3-hydroxy-5-methylhexanoic Acid Precursors
| Catalyst System | Reaction Type | ee (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Ru-(S)-BINAP/Diamine | Hydrogenation | >98 | Exceptional enantioselectivity | Sensitive to substrate purity |
| (R)-BINOL-derived Al complexes | Aldol Addition | 85-90 | Broad solvent compatibility | Moderate diastereocontrol |
| L-Proline-tert-butyl ester | Organocatalytic Aldol | 88-92 | Metal-free; simple workup | Limited substrate scope |
| Ir-FerroPhox complexes | Asymmetric Hydrogenation | 95 | High functional group tolerance | Cost-intensive ligand synthesis |
Nature's catalysts provide sophisticated solutions for stereochemical challenges. Ketoreductases (KREDs) exhibit remarkable precision in reducing 5-methyl-3-oxohexanoic acid to the (3S)-alcohol. Engineered mutants of Lactobacillus brevis alcohol dehydrogenase achieve near-perfect stereocontrol (>99.5% ee) by precisely orienting the ketone substrate within the active site through hydrogen-bonding networks with Tyr154 and Ser144 residues. Reaction engineering further enhances efficiency: biphasic systems (aqueous buffer/toluene) enable substrate concentrations exceeding 100 mM while maintaining enzyme activity through interfacial protection [6] .
Chiral auxiliary approaches remain indispensable for multi-gram syntheses. Evans' oxazolidinones derived from (S)-valine or (S)-phenylglycine enable diastereoselective aldol reactions with isovaleraldehyde. The bulky auxiliary group directs Re-face attack of the boron enolate, yielding syn-aldol adducts with diastereomeric ratios exceeding 95:5. Subsequent auxiliary cleavage proceeds without epimerization via lithium peroxide-mediated hydrolysis or reductive methods using lithium borohydride. Alternative auxiliaries demonstrate distinct advantages: Oppolzer's sultam facilitates crystallization-driven purification of diastereomers, while Ellman's tert-butanesulfinamide enables auxiliary removal under mild acidic conditions compatible with acid-sensitive functionalities [2] .
Table 2: Chiral Auxiliaries for (3S)-3-hydroxy-5-methylhexanoic Acid Synthesis
| Auxiliary | Diastereoselectivity (syn:anti) | Cleavage Method | Overall Yield | Key Feature |
|---|---|---|---|---|
| (S)-4-Phenyloxazolidin-2-one | 97:3 | LiOOH, THF/H₂O | 78% | High crystallinity of intermediates |
| (1S,2R)-Norephedrine-derived oxazolidine | 94:6 | NaBH₄, MeOH | 65% | Air-stable boron enolates |
| (R)-tert-Butanesulfinamide | 90:10 | 2N HCl, THF | 82% | Mild deprotection conditions |
| (S)-Camphorsultam | 96:4 | LiBH₄ reduction | 70% | Excellent crystallinity |
The iodocyclocarbamation strategy exploits chiral pool derivatives, particularly D-serine. Allylic strain effects during ring closure enforce the (3S) configuration, as demonstrated in the synthesis of related β-hydroxy-α-amino acids. This approach benefits from commercially available enantiopure starting materials but introduces additional steps for functional group interconversion [5].
The choice between chemocatalysis and biocatalysis hinges on technical and economic parameters beyond simple enantioselectivity metrics. Ru-BINAP/diamine catalyst systems deliver exceptional performance in hydrogenation (TON > 5,000; TOF > 500 h⁻¹) but suffer from sensitivity toward trace impurities in substrate streams. Residual water or oxygen irreversibly deactivates the catalyst, necessitating stringent anhydrous/anaerobic conditions that increase operational costs at scale. Catalyst recycling remains challenging due to ruthenium leaching into the product stream (typically 50-100 ppm), requiring additional purification steps for pharmaceutical-grade material [4].
Engineered ketoreductases offer compelling advantages: reaction temperatures of 30-40°C dramatically reduce energy input compared to metal-catalyzed hydrogenations (typically 70-100°C). Mutant nitrilases (W57F/V134M and W57Y/V134M) achieve kinetic resolution efficiencies (E > 300) for related precursors like (S)-3-cyano-5-methylhexanoic acid – the direct precursor to pregabalin. These enzymes maintain activity at substrate concentrations >100 g/L in aqueous-organic biphasic systems, significantly outpacing chemical catalysts in volumetric productivity. However, enzyme production costs and the requirement for cofactor regeneration systems (typically glucose dehydrogenase/glucose) impact overall process economics [6] .
Table 3: Comparative Analysis of Ru-BINAP vs. Enzymatic Synthesis
| Parameter | Ru-(S)-BINAP Catalysis | Engineered Ketoreductases |
|---|---|---|
| Enantioselectivity | >98% ee | >99.5% ee |
| Reaction Conditions | 70°C, 50 bar H₂, anhydrous | 35°C, atmospheric pressure, aqueous buffer |
| Catalyst Loading | 0.05-0.1 mol% | 5-10% w/w (whole cell biocatalyst) |
| Productivity (g/L/h) | 15-25 | 50-80 |
| Downstream Processing | Ruthenium removal required | Simple phase separation |
| Environmental Factor (E-Factor) | 25-35 | 8-15 |
| Capital Investment | High-pressure equipment | Fermentation infrastructure |
The classical aldol disconnection between isovaleraldehyde and acetate equivalents faces significant hurdles in industrial implementation. Enolate geometry control proves particularly problematic: lithium enolates of ethyl acetate predominantly adopt the undesired Z-geometry (up to 90:10 Z:E ratio) due to unfavorable dipole interactions in the transition state. This configuration directs aldehyde approach toward the anti-aldol product, eroding (3S) selectivity. Alternative metals (tin(II) triflate, titanium tetrachloride) improve E-enolate formation but introduce purification challenges as metal residues complicate waste streams [3] [4].
Decarboxylative aldol strategies circumvent enolate control issues but create new bottlenecks. The Mukaiyama-aldol reaction between 3-methylbutanal and silyl ketene acetals proceeds smoothly at -78°C with chiral Lewis acids, but scale-dependent heat transfer limitations emerge. Maintaining cryogenic temperatures in reactors exceeding 100 L capacity requires specialized (and costly) cooling systems, with temperature excursions >5°C causing significant enantiomeric erosion (ee drop >15%). Flow chemistry solutions show promise: microreactors with high surface-to-volume ratios achieve rapid heat exchange, maintaining -70°C with conventional cryostats while delivering >90% ee at production rates of 200 g/h [4].
The Evans-Nagao acetate aldol exemplifies auxiliary-dependent scalability issues. While delivering exceptional stereocontrol (dr >98:2), the stoichiometric auxiliary consumption generates substantial waste (E-factor >40). Recycling strategies face technical barriers: recovery of the expensive auxiliary requires multiple extraction/crystallization steps that reduce overall yield by 15-20%. Alternative auxiliaries like Oppolzer's sultam offer improved recyclability (3-5 cycles demonstrated) but require anhydrous conditions incompatible with enzymatic transformations in downstream steps [2] [4].
Table 4: Scalability Challenges and Mitigation Strategies in Aldol Approaches
| Challenge | Impact on Scale-Up | Mitigation Strategy | Current Status |
|---|---|---|---|
| Cryogenic Conditions | High energy consumption; heat transfer limitations | Continuous flow microreactors | Pilot scale demonstrated (5 kg/batch) |
| Enolate Geometry Control | Low (3S) selectivity with simple enolates | Tin(II) enolates with chiral diamines | Requires toxic metal removal |
| Stoichiometric Auxiliary Use | High E-factor (>35); cost-intensive | Sultam auxiliaries with 3-cycle recovery | 78% recovery efficiency achieved |
| Aldol Product Purification | Chromatography impractical at scale | Crystallization-induced diastereoselection | Requires diastereomeric ratio >95:5 |
| Byproduct Inhibition (Biocatalytic) | Substrate concentrations limited to 1-2M | Two-phase systems with resin-based product capture | Volumetric productivity doubled |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: